REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[C:7]([N:12]([C:16](=[O:18])[CH3:17])[CH2:13][CH:14]=[CH2:15])[CH:6]=1)C.[OH-].[Na+]>CO>[C:16]([N:12]([CH2:13][CH:14]=[CH2:15])[C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([Cl:11])[N:8]=1)[C:4]([OH:19])=[O:3])(=[O:18])[CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=NC(=C1)Cl)N(CC=C)C(C)=O)=O
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 6 ml 1 N HCl and with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
Crystallization from a small amount of EtOAc
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N(C=1C=C(C(=O)O)C=C(N1)Cl)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |